molecular formula C18H16N2O3S B2439502 4-(3-(Phenylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile CAS No. 1705767-94-7

4-(3-(Phenylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile

Cat. No. B2439502
CAS RN: 1705767-94-7
M. Wt: 340.4
InChI Key: HSPNNLNBEXSNSE-UHFFFAOYSA-N
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Description

The compound “4-(3-(Phenylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . The phenylsulfonyl group consists of a phenyl ring (a six-membered carbon ring with alternating double bonds) attached to a sulfonyl group (SO2). The benzonitrile group consists of a benzene ring attached to a nitrile group (C≡N).


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The pyrrolidine ring might undergo reactions typical of amines, such as protonation, alkylation, or acylation . The phenylsulfonyl and benzonitrile groups might undergo electrophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, its molecular weight, and its stereochemistry .

Scientific Research Applications

Synthesis and Characterization

Research on compounds related to 4-(3-(Phenylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile focuses on the synthesis and characterization of various organic compounds incorporating sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups. These studies explore the methods of synthesizing these compounds through 1,3-dipolar cycloaddition reactions and characterize their structural properties using techniques such as NMR, IR, mass-spectrometry, and elemental analyses. These research efforts contribute to the development of novel organic compounds with potential applications in drug design and materials science (Markitanov et al., 2016), (Elgemeie et al., 2017).

Antimicrobial Activity

Studies on derivatives of 4-(3-(Phenylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile and similar compounds have shown promising antimicrobial properties. The synthesis of novel compounds with sulfonyl moieties and their subsequent screening for antibacterial and antifungal activities contribute to the search for new antimicrobial agents. This research is crucial for developing new drugs to combat resistant microbial strains (Alsaedi et al., 2019).

Organocatalysis

Compounds related to 4-(3-(Phenylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile have been utilized as organocatalysts in stereoselective synthesis reactions. The use of these compounds as catalysts demonstrates their utility in facilitating chemical reactions that produce chiral molecules, which are important in the pharmaceutical industry for creating drugs with specific activities (Singh et al., 2013).

Development of Antibacterials and Antivirulence Agents

The synthesis of 4-(3-(Phenylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile derivatives that inhibit bacterial enzymes irreversibly presents a novel approach to developing antibacterial and antivirulence agents. These compounds target specific bacterial proteins, offering a pathway to creating new classes of antibiotics that could be effective against drug-resistant bacteria (Kudryavtsev et al., 2009).

Optical and Material Science Applications

Research into the molecular packing and intermolecular interactions of compounds structurally related to 4-(3-(Phenylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile reveals their potential in material science, particularly in the development of materials with unique optical properties. This line of investigation opens up possibilities for using these compounds in the design of materials for electronic and photonic applications (Percino et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity, which is not known based on the information available .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. If it shows promising activity, it could be further optimized through medicinal chemistry techniques .

properties

IUPAC Name

4-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c19-12-14-6-8-15(9-7-14)18(21)20-11-10-17(13-20)24(22,23)16-4-2-1-3-5-16/h1-9,17H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPNNLNBEXSNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Phenylsulfonyl)pyrrolidine-1-carbonyl)benzonitrile

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